molecular formula C11H19NO2 B2998605 N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide CAS No. 2411256-86-3

N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide

Cat. No. B2998605
M. Wt: 197.278
InChI Key: SIMBUXIFKHOKQC-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a specific method, which will be discussed in detail in The compound has been shown to have a mechanism of action that affects various biochemical and physiological processes, making it a promising candidate for further research. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide.

Scientific Research Applications

N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide has been shown to have various scientific research applications. One of the most promising applications is in the field of drug discovery. The compound has been shown to have potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative diseases. It has also been used in studies related to the development of new synthetic methodologies and the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide involves the inhibition of specific enzymes and proteins that play a role in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of HDAC6, a protein that is involved in the regulation of gene expression and cellular processes such as autophagy and protein degradation. It has also been shown to inhibit the activity of various kinases, which play a role in cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide are diverse and depend on the specific target of the compound. For example, in studies related to cancer, the compound has been shown to induce cell death and inhibit cell proliferation. In studies related to inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In studies related to neurodegenerative diseases, it has been shown to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide for lab experiments is its specificity for certain targets. This allows researchers to study the effects of the compound on specific pathways or proteins. Additionally, the compound has been shown to have good solubility in various solvents, making it easier to work with in the lab. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research related to N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide. One potential direction is the development of more potent and selective analogs of the compound. Additionally, the compound could be studied in more detail to better understand its mechanism of action and potential therapeutic applications. Finally, the compound could be used in combination with other drugs or therapies to enhance its effects and reduce potential toxicity.
Conclusion:
In conclusion, N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes. While there are advantages and limitations to using the compound in lab experiments, there are many future directions for research related to N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide, making it a promising candidate for further study.

Synthesis Methods

The synthesis method of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-hydroxytetrahydrofuran with propargyl bromide to form 4-(prop-2-yn-1-yloxy)tetrahydrofuran. The second step involves the reaction of this intermediate with 2-bromo-N-isopropylacrylamide to form N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide. This method has been optimized to achieve high yields of the final product and has been used in various scientific studies.

properties

IUPAC Name

N-[1-(oxan-4-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-11(13)12-9(2)8-10-4-6-14-7-5-10/h3,9-10H,1,4-8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMBUXIFKHOKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide

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